molecular formula C7H9N3O2S B1379214 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 1379105-91-5

6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No. B1379214
CAS RN: 1379105-91-5
M. Wt: 199.23 g/mol
InChI Key: YFWMFHWAKHILCU-UHFFFAOYSA-N
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Description

“6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method involves the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .


Molecular Structure Analysis

The molecular formula of “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is C7H9N3O2S . It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines, including “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For example, an eco-friendly construction of trisubstituted pyrimidines under mild aerobic conditions via dehydrogenative functionalization of alcohols with alkynes and amidines has been reported .

Scientific Research Applications

Anti-inflammatory Applications

The structure of pyrimidine derivatives has been associated with anti-inflammatory activities. Compounds similar to 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid have been studied for their potential as 5-lipoxygenase (5-LOX) inhibitors, which play a role in the inflammatory process .

Anticonvulsant Activities

Pyrimidine derivatives have also been explored for their anticonvulsant properties. The starting amino-thiopyrimidine, a related compound, has been used to synthesize derivatives with potential anticonvulsant activity, suggesting that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be a candidate for such applications .

Synthesis of Poly Fused Pyrimidines

In the field of synthetic chemistry, pyrimidine derivatives are used as precursors for the synthesis of poly fused pyrimidines, which have various pharmaceutical applications. This suggests that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be utilized in similar synthetic pathways .

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for the development of effective therapeutics.

Safety and Hazards

The search results do not provide specific information on the safety and hazards of “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid”. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

6-amino-2-ethylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-2-13-7-9-4(6(11)12)3-5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMFHWAKHILCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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